molecular formula C7H10N2 B1591039 N,4-dimethylpyridin-3-amine CAS No. 77862-24-9

N,4-dimethylpyridin-3-amine

Cat. No.: B1591039
CAS No.: 77862-24-9
M. Wt: 122.17 g/mol
InChI Key: HJDXNIYRGXNPCP-UHFFFAOYSA-N
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Description

N,4-Dimethylpyridin-3-amine is a derivative of pyridine, characterized by the presence of two methyl groups attached to the nitrogen and the fourth carbon of the pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including organic synthesis and catalysis.

Scientific Research Applications

N,4-Dimethylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and esterification reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: this compound is used in the manufacture of agrochemicals, dyes, and polymers.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

“N,4-dimethylpyridin-3-amine” and similar compounds have seen increased use as catalysts in recent years . Their use as a green alternative to traditional solvents in organic synthesis is a promising area of research .

Mechanism of Action

Target of Action

N,4-dimethylpyridin-3-amine, often referred to as DMAP, is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . The primary targets of this compound are organic compounds that undergo acylation and esterification reactions .

Mode of Action

This compound interacts with its targets by activating the nitrogen atom in its pyridine ring. This activation is due to the resonance stabilization from the NMe2 substituent, which makes this compound more basic than pyridine . This allows this compound to catalyze acylation reactions, such as esterifications with anhydrides .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of indoles and 1H-tetrazoles . It acts as a catalyst in the Fischer indole synthesis, a chemical reaction that produces indoles from phenylhydrazine and an aldehyde or ketone . It also facilitates the synthesis of 1H-tetrazoles via click chemistry .

Pharmacokinetics

It’s known that this compound is soluble in most organic solvents and slightly soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the facilitation of acylation reactions. It significantly catalyzes the acylation of sterically hindered and low-reactivity alcohols and amines . This results in the formation of new compounds, such as indoles and 1H-tetrazoles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction for the synthesis of indoles and 1H-tetrazoles is environmentally friendly and requires only minimum catalyst loading . Moreover, thermal studies have been carried out to determine the stability of this compound for temperature-dependent reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,4-Dimethylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 3-aminopyridine with methyl iodide under basic conditions can yield this compound. Another method involves the reductive amination of 4-methylpyridine with formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N,4-Dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

    4-Dimethylaminopyridine (DMAP): Similar in structure but with different substitution patterns.

    N,N-Dimethylpyridin-4-amine: Another derivative with distinct reactivity.

Uniqueness: N,4-Dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.

Properties

IUPAC Name

N,4-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-4-9-5-7(6)8-2/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDXNIYRGXNPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565623
Record name N,4-Dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77862-24-9
Record name N,4-Dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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